molecular formula C18H23NO2 B13709644 Ethyl 3-(4-Pentylphenyl)-1H-pyrrole-2-carboxylate

Ethyl 3-(4-Pentylphenyl)-1H-pyrrole-2-carboxylate

Katalognummer: B13709644
Molekulargewicht: 285.4 g/mol
InChI-Schlüssel: BYJOPHCGFCWBNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-(4-Pentylphenyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with an ethyl ester group at the 2-position and a 4-pentylphenyl group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-Pentylphenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 4-pentylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction proceeds via a one-pot three-component condensation reaction, leading to the formation of the pyrrole ring. The reaction conditions generally include refluxing the reactants in ethanol for several hours to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(4-Pentylphenyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.

Major Products Formed

    Oxidation: Pyrrole-2-carboxylic acids.

    Reduction: Pyrrole-2-carbinols.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(4-Pentylphenyl)-1H-pyrrole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of Ethyl 3-(4-Pentylphenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-(4-Pentylphenyl)-1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives, such as:

    Ethyl 3-(4-Phenylphenyl)-1H-pyrrole-2-carboxylate: Similar structure but with a phenyl group instead of a pentyl group.

    Ethyl 3-(4-Methylphenyl)-1H-pyrrole-2-carboxylate: Contains a methyl group, leading to different chemical and biological properties.

    Ethyl 3-(4-Ethylphenyl)-1H-pyrrole-2-carboxylate: Features an ethyl group, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C18H23NO2

Molekulargewicht

285.4 g/mol

IUPAC-Name

ethyl 3-(4-pentylphenyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C18H23NO2/c1-3-5-6-7-14-8-10-15(11-9-14)16-12-13-19-17(16)18(20)21-4-2/h8-13,19H,3-7H2,1-2H3

InChI-Schlüssel

BYJOPHCGFCWBNC-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC1=CC=C(C=C1)C2=C(NC=C2)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.